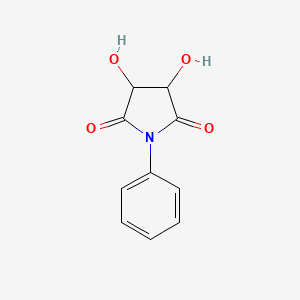
2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry
準備方法
The synthesis of 2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a phenyl-substituted amino acid with a suitable oxidizing agent can lead to the formation of the desired pyrrolidinedione . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
類似化合物との比較
Similar compounds to 2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- include other pyrrolidinones and pyrrolones. These compounds share the five-membered lactam ring but differ in their substituents. For example:
Pyrrolidin-2-one: Lacks the hydroxyl and phenyl groups, leading to different biological activities.
3-Hydroxy-1-phenyl-2,5-pyrrolidinedione: Similar structure but with different substitution patterns. The uniqueness of 2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
142082-55-1 |
|---|---|
分子式 |
C10H9NO4 |
分子量 |
207.18 g/mol |
IUPAC名 |
3,4-dihydroxy-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO4/c12-7-8(13)10(15)11(9(7)14)6-4-2-1-3-5-6/h1-5,7-8,12-13H |
InChIキー |
VVCQJDHMWMRSEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)

![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
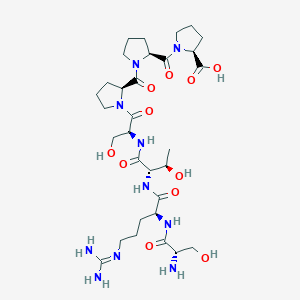
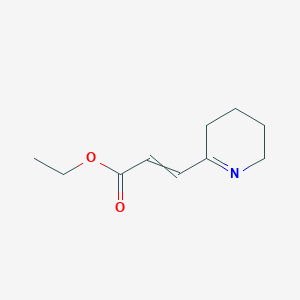

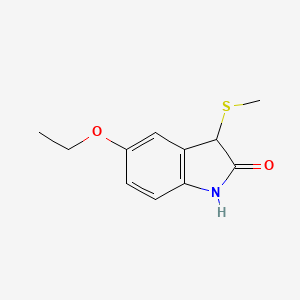
![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
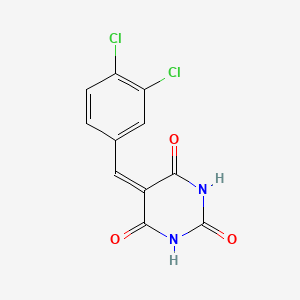
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)
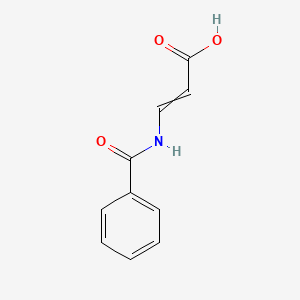
![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
